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On-Target Resistance Mechanisms & Cross-Resistance
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Experimental/Clinical Evidence

Post-2nd Gen
ALK TKI (e.g.,
Alectinib,
Brigatinib)

Post-Lorlatinib
(ALK+)

Post-Crizotinib

(ROS1+)

Post-Lorlatinib
(ROS1+)

G1202R (most common),
F1174X, 11171X [1]

ALK Compound
Mutations (e.g., G1202R
+ L1196M; G1202R +
S1206F; T1151K +
G1202R + S1206F) [3] [4]

G2032R (most common)

[5]

L2086F, S1986F/L2000V,
G2032R/L2086F [5]

Sensitive [2] [1]

Resistant [3]
[4]

Resistant [5]

Resistant [5]

In patients who failed a 2nd-gen
TKI, ORR was 62% (plasma)/69%
(tissue) if an ALK mutation was
present vs. 32%/27% without [1].

Structural modeling predicts
compound mutations disrupt
lorlatinib binding [3]. Case reports
confirm clinical resistance [3].

Clinical biopsies post-lorlatinib
show G2032R prevalence,
confirming resistance [5].

L2086F causes steric interference
with lorlatinib binding. Ba/F3
models and a patient case showed
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sensitivity to cabozantinib instead

[5].

The following diagram illustrates the common evolutionary pathways of resistance in ALK-positive NSCLC

and the resulting cross-resistance patterns.
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Key Experimental Data and Protocols

The resistance and cross-resistance data are derived from several key experimental approaches:

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.smolecule.com/products/s539185?utm_src=pdf-body-img
https://www.smolecule.com/products/s539185?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

¢ Clinical Biopsy Genotyping: Post-treatment tumor or plasma biopsies from patients progressing on
TKIs were analyzed using DNA-based next-generation sequencing (NGS) panels (e.g.,
FoundationOne, Guardant360, MSK-IMPACT) to identify resistance mutations [3] [5] [1]. This method
allows for parallel sequencing of the ALK/ROS1 kinase domains at high depth to detect mutations
with low allele frequency.

¢ In Vitro Drug Sensitivity Assays: The functional impact of identified mutations is validated in Ba/F3
cell models engineered to express mutant versions of ALK or ROS1. Cells are treated with serial
dilutions of TKIs (lorlatinib, crizotinib, cabozantinib, etc.), and cell viability is measured (e.g., with
CellTiter-Glo) after 48-72 hours to determine IC50 values [5].

e Structural Modeling: Co-crystal structures of lorlatinib bound to ROS1 (PDB: 4UXL) or other TKIs
are used for in silico modeling. Mutations (e.g., ROS1 L2086F) are introduced to predict how they
cause steric interference and disrupt drug binding [5].

Off-Target and Non-Mutational Resistance

Resistance is not always driven by on-target mutations. ALK-independent mechanisms are also prevalent,

especially after later lines of therapy [4].

e Bypass Track Activation: Activation of alternative signaling pathways, such as MET amplification,
KRAS mutations/amplification, and NRASIMAP2K1 mutations, have been identified in lorlatinib-
resistant biopsies, providing a bypass route for cancer cell survival [5].

¢ Receptor Tyrosine Kinase (RTK) Activation: /n vitro models of acquired lorlatinib resistance have
shown activation of the HER3 signaling pathway via its ligand NRGL1. Inhibition of HER3 with pan-
HER inhibitors (e.qg., afatinib, dacomitinib) was shown to resensitize cells to lorlatinib [6].

Research Implications and Future Directions

The cross-resistance landscape has critical implications for drug development:

e The Need for 4th-Generation Inhibitors: The emergence of compound mutations after lorlatinib
failure has driven the development of novel TKIs (e.g., TPX-0131, NVL-655) designed to fit within the
ATP pocket and overcome these complex alterations [4].

¢ Rational Combination Therapies: For off-target resistance, strategies combining lorlatinib with
inhibitors of bypass pathways (e.g., MET or HER inhibitors) represent a promising area of
investigation [6].

o Biomarker-Driven Sequencing: Research increasingly supports the use of sequential liquid
biopsy to guide therapy. Identifying the specific resistance mechanism at progression (e.g., G1202R
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vs. compound mutation vs. MET amp) is essential for selecting the most effective next-line agent [3]

[1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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